molecular formula C20H10BrNO2S B5971607 3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE

Cat. No.: B5971607
M. Wt: 408.3 g/mol
InChI Key: PGLCXSDFIXKVKF-UHFFFAOYSA-N
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Description

3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is a complex organic compound belonging to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a bromine atom, a phenylsulfanyl group, and an anthra[1,9-cd]isoxazol-6-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of nitrile oxides with unsaturated compounds, followed by functional group modifications . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the (3 + 2) cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like primary amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom with an amine can form an amino derivative .

Mechanism of Action

The mechanism of action of 3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE involves its interaction with specific molecular targets. The phenylsulfanyl group and the isoxazole ring are crucial for binding to biological targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact molecular pathways involved depend on the specific biological target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BROMO-5-(PHENYLSULFANYL)-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE is unique due to its combination of a bromine atom, a phenylsulfanyl group, and an anthra[1,9-cd]isoxazol-6-one core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

12-bromo-10-phenylsulfanyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10BrNO2S/c21-14-10-15(25-11-6-2-1-3-7-11)16-17-18(14)22-24-20(17)13-9-5-4-8-12(13)19(16)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLCXSDFIXKVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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